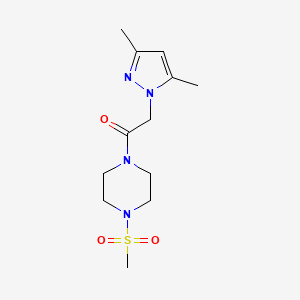

![molecular formula C8H4BrF2N3O2 B2981618 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole CAS No. 2366994-19-4](/img/structure/B2981618.png)

2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Heterocyclic Compound Synthesis

2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is part of the broader category of benzimidazole derivatives, which are crucial in synthesizing heterocyclic compounds. These compounds have been explored for their electrophilic properties and reactivity in weakly alkaline media, contributing to the synthesis of primary nitrosoamines from anti-diazotates (Shaburov, Vasil’eva, & El'tsov, 1974).

Antimicrobial and Antitubercular Activity

Research into benzimidazole derivatives, including structures similar to 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole, has shown significant antimicrobial and antitubercular activities. Novel benzimidazoles have been synthesized and demonstrated excellent activities against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Shingalapur, Hosamani, & Keri, 2009).

Corrosion Inhibition

The application in corrosion inhibition, particularly for Cu-Ni alloys in acidic environments, represents a critical area of study for benzimidazole derivatives. These compounds show promising results as corrosion inhibitors, offering a low-toxic solution for protecting metal surfaces in industrial settings (Onyeachu, Solomon, Umoren, Obot, & Sorour, 2020).

Advanced Materials

In the field of materials science, benzimidazole derivatives are used to synthesize soluble polyimides with high thermal stability and desirable optical properties. These materials are of significant interest for applications in electronics and photonics due to their high glass transition temperatures and low coefficients of thermal expansion (Choi, Chung, Hong, Park, & Kim, 2008).

Biological Studies

Investigations into the DNA binding properties and antibacterial activity of benzimidazole derivatives and their metal complexes provide insights into their potential therapeutic applications. These studies reveal weak interactions with DNA but significant antibacterial activity against various strains, indicating their potential as lead molecules in drug development (Mahmood, Hashmi, Ismail, Mirza, Twamley, Akhter, Rozas, & Baker, 2019).

Mechanism of Action

Target of action

Many benzimidazole derivatives are known to interact with various biological targets, such as enzymes, receptors, and DNA . The specific target would depend on the exact structure and functional groups of the compound.

Mode of action

The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule within the cell .

Biochemical pathways

Again, this would depend on the specific target. If the target is part of a biochemical pathway, inhibiting that target could affect the entire pathway, leading to changes in the cell’s function .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly affect a compound’s bioavailability, or how much of the compound actually reaches its target. Unfortunately, without specific information on “2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole”, it’s difficult to provide details on its pharmacokinetics .

Result of action

The result of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from killing a cell (in the case of an antibiotic or anticancer drug) to changing a cell’s behavior (in the case of a signaling molecule) .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, certain compounds are only stable within a certain pH range, and may break down if the pH is too high or too low .

properties

IUPAC Name |

2-[bromo(difluoro)methyl]-4-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNSRGSRPADVRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-chlorobenzyl)thio)-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2981540.png)

![[2-(Cyanomethoxy)-5-methoxyphenyl]boronic acid](/img/structure/B2981541.png)

![2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2981552.png)

![N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide](/img/structure/B2981553.png)

![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2981555.png)